molecular formula C16H22N2O2S B2694114 N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1311587-51-5

N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide

Cat. No. B2694114
CAS RN: 1311587-51-5
M. Wt: 306.42
InChI Key: FTADYXNDIRASCS-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, also known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMP is a sulfonamide-based drug that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is not fully understood. However, it has been reported that N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in several cancer cells. Inhibition of CA IX activity leads to a decrease in the production of lactic acid, which is essential for the growth and survival of cancer cells. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been shown to increase the production of the anti-inflammatory cytokine, interleukin-10 (IL-10). N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has also been reported to have neuroprotective effects by reducing oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide in lab experiments is its potential therapeutic applications. N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Moreover, N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been reported to have neuroprotective effects. However, one of the limitations of using N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

Several future directions can be explored in the field of N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide research. One of the potential directions is to investigate the use of N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Moreover, the development of new synthesis methods to improve the yield and purity of N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide can also be explored. Additionally, the use of N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide in the treatment of other diseases, such as neurodegenerative disorders, can also be investigated.

Synthesis Methods

The synthesis of N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been reported by several researchers using different methods. One of the most common methods is the reaction of 4-methoxybenzenethiol with 3-methyl-1-bromo butane in the presence of sodium hydride, followed by the reaction with cyanoacetic acid and acetic anhydride. The resulting product is then treated with ammonium hydroxide to obtain N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide.

Scientific Research Applications

Several studies have reported the potential therapeutic applications of N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been reported to have neuroprotective effects and can protect against oxidative stress-induced cell damage.

properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-2-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-11(2)9-13(10-17)18-16(19)12(3)21-15-7-5-14(20-4)6-8-15/h5-8,11-13H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTADYXNDIRASCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide

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